
1H-Indole, 6-(1-methylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 6-(1-methylethenyl)- is a derivative of indole, a bicyclic aromatic heterocycle consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is characterized by the presence of a 1-methylethenyl group at the 6-position of the indole ring. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals.
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 1H-Indole, 6-(1-methylethenyl)-, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
1H-Indole, 6-(1-methylethenyl)-, like other indole derivatives, can have profound effects on various types of cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1H-Indole, 6-(1-methylethenyl)- involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Metabolic Pathways
1H-Indole, 6-(1-methylethenyl)- may be involved in metabolic pathways related to indole derivatives. Indole is known to be metabolized from tryptophan by gut microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 6-(1-methylethenyl)- can be achieved through various methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of aniline triflamide with a suitable alkene in the presence of palladium(II) acetate and a bidentate ligand such as D t-BPF, along with a base like triethylamine, can yield the desired indole derivative . The reaction is typically carried out under reflux conditions in a solvent mixture of toluene and acetonitrile .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale catalytic processes. The use of continuous flow reactors and high-throughput screening techniques can optimize reaction conditions and improve yields. Additionally, biocatalytic approaches using engineered microbial strains have been explored for the production of indole derivatives from renewable feedstocks .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 6-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 1H-indole derivatives with reduced side chains.
Substitution: Formation of nitro- or halogen-substituted indoles.
Scientific Research Applications
1H-Indole, 6-(1-methylethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Indole, 6-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. For example, indole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, the compound may interact with cellular receptors and enzymes, modulating various biological processes.
Comparison with Similar Compounds
1H-Indole, 6-(1-methylethenyl)- can be compared with other indole derivatives such as:
1H-Indole, 3-(1-methylethenyl)-: Similar structure but with the 1-methylethenyl group at the 3-position.
1H-Indole, 5-(1-methylethenyl)-: Similar structure but with the 1-methylethenyl group at the 5-position.
1H-Indole, 7-(1-methylethenyl)-: Similar structure but with the 1-methylethenyl group at the 7-position.
The uniqueness of 1H-Indole, 6-(1-methylethenyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-prop-1-en-2-yl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8(2)10-4-3-9-5-6-12-11(9)7-10/h3-7,12H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBSTGKMRGBTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC2=C(C=C1)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865376-42-7 |
Source


|
| Record name | 6-(prop-1-en-2-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
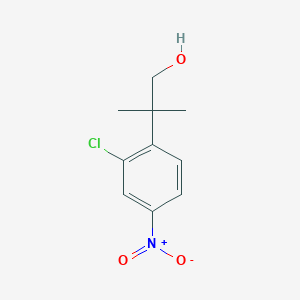
![benzyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2581141.png)
![(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2581143.png)

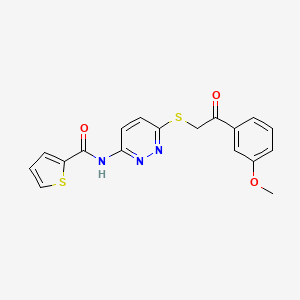
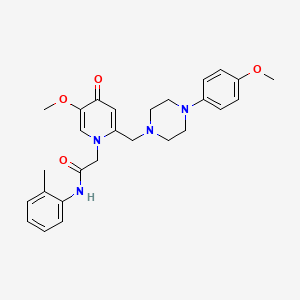
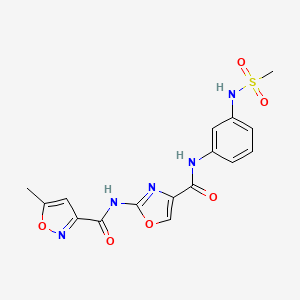
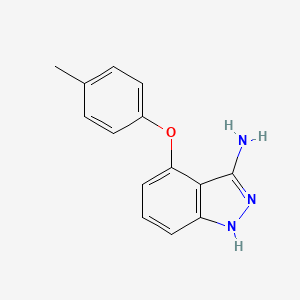
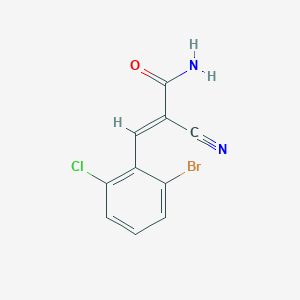
![N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B2581154.png)
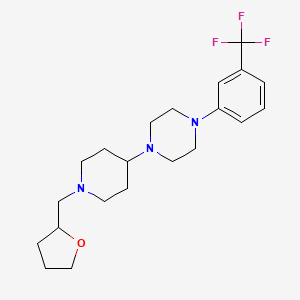
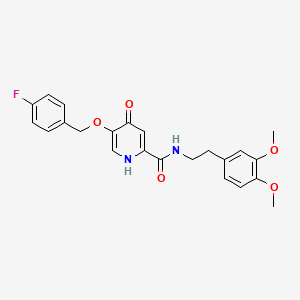

![2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2581163.png)
